molecular formula C15H27N3S B5880648 1,5-dicyclohexyl-1,3,5-triazinane-2-thione

1,5-dicyclohexyl-1,3,5-triazinane-2-thione

Cat. No.: B5880648
M. Wt: 281.5 g/mol
InChI Key: OKSWZNASDVVMHM-UHFFFAOYSA-N
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Description

1,5-Dicyclohexyl-1,3,5-triazinane-2-thione: is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazinane ring with two cyclohexyl groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dicyclohexyl-1,3,5-triazinane-2-thione can be synthesized through the cyclotrimerization of isocyanatocyclohexane. This reaction is typically carried out at room temperature under mild conditions, resulting in high chemoselectivity and excellent yield . The reaction involves the formation of a stable trifunctional isocyanurate ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dicyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazinanes depending on the nucleophile used.

Scientific Research Applications

1,5-Dicyclohexyl-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dicyclohexyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets through its thione group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Uniqueness: 1,5-Dicyclohexyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern with cyclohexyl groups and a single thione group

Properties

IUPAC Name

1,5-dicyclohexyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSWZNASDVVMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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